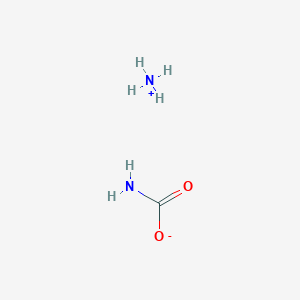
Ammonium carbamate
Cat. No. B072881
Key on ui cas rn:
1111-78-0
M. Wt: 78.071 g/mol
InChI Key: BVCZEBOGSOYJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04420635
Procedure details


A process adapted for producing free-flowing ammonium carbamate having an average particle size between about 2-10 microns, and having a purity of substantially 100 percent, which process comprises (1) injecting a pressurized stream of anhydrous liquid carbon dioxide into a moisture-free environment, wherein adiabatic expansion decreases the temperature of the carbon dioxide into the range between about 10° F. and -110° F.; and (2) contacting the adiabatically expanding carbon dioxide with a stream of anhydrous liquid ammonia to form particualate ammonium carbamate, wherein the molar ratio of carbon dioxide to ammonia in the contacting zone is between about 1.5-5:1, and the temperature in the contacting zone is maintained in the range between about 70° F. and 120° F., and wherein said liquid ammonia is injected into the approximate center of said stream of carbon dioxide in order to increase mixing.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
ammonium carbamate

Name
carbon dioxide

Name
ammonia
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[NH3:4]>>[C:1](=[O:3])([O-:2])[NH2:4].[NH4+:4].[C:1](=[O:3])=[O:2].[NH3:4] |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
[Compound]
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
into the range between about 10° F. and -110° F.
|
Outcomes


Product
|
Name
|
ammonium carbamate
|
|
Type
|
product
|
|
Smiles
|
C(N)([O-])=O.[NH4+]
|
|
Name
|
carbon dioxide
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O
|
|
Name
|
ammonia
|
|
Type
|
product
|
|
Smiles
|
N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
